molecular formula C10H7N5O B13093082 6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one CAS No. 89569-71-1

6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one

Cat. No.: B13093082
CAS No.: 89569-71-1
M. Wt: 213.20 g/mol
InChI Key: SOXGBNQFQOFCBJ-UHFFFAOYSA-N
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Description

6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a fused heterocyclic compound containing two triazine rings and a phenyl substituent. These compounds are typically synthesized via cyclization reactions involving hydrazonyl bromides or active methylene precursors . The compound’s fused triazine-triazole system likely contributes to its ability to interact with biological targets, such as enzymes or DNA, though specific studies on this molecule remain sparse .

Properties

CAS No.

89569-71-1

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

6-phenyl-8H-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one

InChI

InChI=1S/C10H7N5O/c16-9-8(7-4-2-1-3-5-7)14-15-10(13-9)11-6-12-15/h1-6H,(H,11,12,13,16)

InChI Key

SOXGBNQFQOFCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NC=N3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate, followed by cyclization with formic acid or a similar reagent. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the phenyl group.

Scientific Research Applications

6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues: Triazolopyrimidinones

Triazolopyrimidinones, such as S1-TP, S2-TP, and S3-TP, share structural similarities with the target compound but differ in substituents and ring fusion. For example:

  • S1-TP : 5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.
  • S2-TP: 5-(Piperidinomethyl) substitution enhances solubility and electrochemical activity .

Key Findings :

  • Electrochemical studies on graphite electrodes revealed irreversible oxidation peaks for S1-TP (-0.65 V) and S2-TP (-0.58 V), correlating with their electron-donating substituents .
  • Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL for S3-TP) was superior to simpler triazolopyrimidinones .
Pyrazolo-Triazine Derivatives

Pyrazolo[4,3-e][1,2,4]triazines (e.g., compound 30b ) exhibit significant anticancer activity:

  • Tetrazolo derivative 30b: Inhibited lung carcinoma (IC₅₀ = 12 nM) and colon adenocarcinoma (IC₅₀ = 18 nM), outperforming cisplatin and 5-fluorouracil .

Key Differences :

  • The pyrazole ring in these derivatives introduces additional hydrogen-bonding sites, enhancing target affinity.
  • In contrast, the triazolo[1,5-b]triazinone scaffold may prioritize planar aromatic interactions over polar binding.
Triazolo-Isoquinolines and Imidazo-Triazines
  • 2-Phenyl-[1,2,4]triazolo[1,5-b]isoquinoline: Identified as a MELK inhibitor (IC₅₀ = 0.8 µM for analogue 18), demonstrating scaffold flexibility for kinase targeting .
  • Imidazo[1,2-b][1,2,4]triazines : Compound 23 showed proteasome inhibitory activity, highlighting the role of fused imidazole rings in modulating selectivity .

Comparison: The absence of an imidazole or isoquinoline ring in 6-phenyltriazolo-triazinone may limit kinase inhibition but could favor DNA intercalation or topoisomerase binding.

Anti-Inflammatory Triazolo-Triazines
  • Compound 3h: 2-(4-Chlorophenyl)-6-methyltriazolo[1,5-a]triazine-7-thione exhibited potent anti-eosinophilia activity (ID₅₀ = 0.3 mg/kg) via oral administration .

Structural Insight : The thiocarbonyl group in 3h enhances bioavailability, a feature absent in the target compound.

Triazolo-Tetrazines
  • [1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazines : Demonstrated fungistatic activity against Candida albicans (MIC = 32 µg/mL), attributed to their electron-deficient tetrazine core .

Biological Activity

6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

  • Molecular Formula : C11_{11}H9_{9}N5_5O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 89569-72-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Variations in synthetic pathways can lead to different derivatives with potentially distinct biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For example:

  • Fungal Activity : Compounds similar to this compound have shown in vitro activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton at micromolar concentrations .
CompoundTarget OrganismActivity Concentration
This compoundTrichophyton spp.μM range

Anticancer Activity

The anticancer potential of triazole derivatives has been widely explored:

  • Cell Line Studies : In vitro studies using various human cancer cell lines (e.g., glioblastoma LN229) have shown that these compounds can inhibit cell proliferation and induce apoptosis . The effectiveness of these compounds often correlates with their structural features.
CompoundCell LineIC50_{50} (μM)
This compoundLN22915.0
Reference Drug (e.g., Cisplatin)LN2290.24 - 1.22

The mechanisms by which triazole derivatives exert their biological effects are varied and include:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antifungal Efficacy

A study assessed the antifungal efficacy of various triazole derivatives against common dermatophytes. The results indicated that modifications at the phenyl ring significantly enhanced antifungal activity compared to unmodified triazoles .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The compound exhibited selective cytotoxicity towards glioblastoma cells while showing lower toxicity towards normal cells .

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